2-Amino Group Multi-RTK Inhibition Profile
The 2-amino substituent in pyrrolo[2,3-d]pyrimidines markedly improves inhibition of EGFR and PDGFR-β compared to 2-desamino analogs. In whole-cell assays, 2-amino compounds demonstrated enhanced potency against these targets, validating the requirement for the 2-amino group for multi-RTK inhibition [1].
| Evidence Dimension | RTK inhibition profile |
|---|---|
| Target Compound Data | Enhanced EGFR and PDGFR-β inhibition vs. 2-desamino analogs; reduced VEGFR-2 inhibition |
| Comparator Or Baseline | 2-Desamino pyrrolo[2,3-d]pyrimidines |
| Quantified Difference | Qualitatively superior for EGFR/PDGFR-β; inferior for VEGFR-2 (exact IC50 values not reported for this specific compound) |
| Conditions | A431 cytotoxicity assay; CAM angiogenesis assay |
Why This Matters
Users requiring multi-RTK inhibition profiles for anticancer or antiangiogenic research should select the 2-amino substituted compound over 2-desamino alternatives.
- [1] Gangjee A, Namjoshi OA, Ihnat MA, Buchanan A. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. Bioorg Med Chem Lett. 2010;20(10):3177-3181. View Source
